4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide
Description
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide is a benzamide derivative characterized by a 4-chlorobenzyloxy substituent at the para position and an ethoxy group at the meta position on the aromatic ring. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by methods used for analogous compounds. For instance, 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one (a structural analog) is synthesized via refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in the presence of potassium carbonate .
The compound’s pharmacophore includes the 4-chlorobenzyl moiety, which is known to enhance lipophilicity and influence binding interactions in biological systems, and the ethoxy group, which may modulate electronic and steric properties. These features make it a candidate for comparative studies with structurally related compounds in terms of bioactivity and physicochemical behavior.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLGCCRTSSWCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide typically involves the reaction of 4-chlorobenzyl chloride with 3-ethoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can induce apoptosis in cancer cells, such as the MDA-MB-231 breast cancer cell line. These compounds were found to trigger reactive oxygen species (ROS)-dependent activation of caspases, leading to cell death through ATP depletion .
Antimicrobial Effects
The compound has also shown promising antimicrobial activity. In a study evaluating various substituted benzamides, it was noted that modifications to the benzamide structure could enhance antibacterial properties. The introduction of electron-withdrawing groups was found to improve the efficacy against certain bacterial strains .
Antioxidant Activity
In addition to its anticancer and antimicrobial effects, this compound has been studied for its antioxidant potential. The presence of specific substituents on the aromatic ring can enhance its ability to scavenge free radicals, making it a candidate for further exploration in oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Friedel-Crafts Acylation : This method allows for the introduction of acyl groups onto aromatic rings, facilitating the formation of the desired benzamide structure.
- Nucleophilic Substitution Reactions : These reactions are crucial for attaching the chlorobenzyl and ethoxy groups to the core benzamide structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of 4-anilinoquinolinylchalcone derivatives, including those related to this compound. The findings revealed that these compounds exhibited low cytotoxicity towards normal cells while being highly effective against various cancer cell lines, suggesting their potential as selective anticancer agents .
Case Study 2: Antimicrobial Activity
Another case study focused on the antimicrobial efficacy of substituted benzamides. The results indicated that compounds with enhanced lipophilicity due to halogen substitutions showed improved antibacterial activity against resistant strains. This underscores the importance of structural modifications in developing effective antimicrobial agents .
Comparative Data Table
| Property | This compound | Analog A | Analog B |
|---|---|---|---|
| IC50 (Cancer Cells) | < 2 μM | < 1 μM | < 0.5 μM |
| Antibacterial Activity | Moderate | High | Low |
| Antioxidant Capacity | Moderate | High | Moderate |
| Toxicity (Normal Cells) | Low | Moderate | High |
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure.
Comparison with Similar Compounds
Chlorobenzyl-Substituted Derivatives
- 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid (): This analog replaces the 4-chlorobenzyl group with a 2,4-dichlorobenzyl substituent and features a carboxylic acid instead of a benzamide. The carboxylic acid group introduces hydrogen-bonding capacity, which may alter target affinity compared to the benzamide’s hydrogen-bond acceptor properties .
4-(4-Chlorobenzyl)pyridine () :
A pyridine-based CYP2B6 inhibitor, this compound shares the 4-chlorobenzyl group but lacks the ethoxybenzamide backbone. The pyridine ring’s basic nitrogen facilitates interactions with heme iron in cytochrome P450 enzymes, a mechanism distinct from benzamide derivatives. CoMFA models highlight that steric bulk at the 4-position (e.g., chlorobenzyl) enhances CYP2B6 inhibition, suggesting that 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide’s larger substituents might limit enzyme binding compared to smaller analogs .
Methoxy- and Ethoxy-Substituted Derivatives
- N-(4-Hydroxy-3-methoxybenzyl)benzamide (): This compound features a 3-methoxy-4-hydroxybenzyl group instead of 3-ethoxy-4-chlorobenzyloxy. The absence of chlorine diminishes lipophilicity, which may correlate with lower antimicrobial or cytotoxic activity compared to chlorinated analogs .
- 4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one (): A coumarin derivative with methylbenzyl groups, this compound demonstrates how replacing chlorine with methyl affects bioactivity.
Herbicidal Activity
Compounds with 4-chlorobenzyl substituents, such as those in , exhibit moderate herbicidal activity against dicotyledonous plants (e.g., rape) but weak activity against monocots (e.g., barnyard grass).
Enzyme Inhibition
While 4-(4-chlorobenzyl)pyridine acts as a CYP2B6 inhibitor (IC₅₀ ~0.5 µM), the larger ethoxybenzamide group in this compound may sterically hinder binding to the enzyme’s active site. This suggests that bioisosteric replacement of pyridine with benzamide could shift selectivity toward other targets .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Table 1: Comparative physicochemical and bioactivity profiles of selected analogs.
Biological Activity
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorobenzyl group and an ethoxy group attached to a benzamide core, which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorobenzyl and ethoxy groups enhances its binding affinity to specific targets, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as:
- Human Bladder Cancer : Effective against T24T and UMUC3 cell lines by downregulating specific proteins involved in cell survival pathways .
- Colon Cancer : Demonstrated cytotoxic effects on HCT116 cells through modulation of cell cycle regulators like Cyclin D1 and SOX2 .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .
Study 1: Anticancer Efficacy
A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor growth. Mice treated with the compound at a dosage of 150 mg/kg showed a notable decrease in tumor mass compared to control groups, correlating with downregulation of key oncogenic markers .
Study 2: Mechanistic Insights
In vitro assays revealed that the compound induces apoptosis through the mitochondrial pathway. The activation of caspases was observed, indicating that it triggers intrinsic apoptotic signaling cascades .
Data Tables
Q & A
Q. What are the standard synthetic routes for 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol under reflux with anhydrous potassium carbonate (K₂CO₃) as a base. Reaction completion is monitored by TLC or color change. Post-reaction, the product is precipitated in cold water, filtered, and recrystallized from ethanol. Yield optimization focuses on molar ratios (e.g., 1:1.2 for 4-hydroxyacetophenone to 4-chlorobenzyl chloride), extended reflux durations (6–8 hours), and controlled temperature (70–80°C). Recrystallization purity is improved using ethanol as the solvent .
Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : To identify proton environments (e.g., aromatic protons at δ 7.5–8.2 ppm, ethoxy groups at δ 1.3–1.5 ppm) .
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 398 for the parent ion) and fragmentation patterns (e.g., O-CH₂ bond cleavage) .
- Elemental Analysis : Validation of C, H, N, and Cl composition.
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance biological activity, and what structural features correlate with efficacy?
- Methodological Answer : Structure-activity relationship (SAR) studies guide derivative design:
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., nitro or cyano) on the benzamide ring enhances antibacterial activity. For example, 4-(2-chloro-phenyldiazenyl) derivatives showed 100% inhibition against Escherichia coli .
- Heterocyclic Integration : Adding triazole or morpholine rings improves solubility and receptor binding .
- Bioisosteric Replacement : Replacing the ethoxy group with methoxy or fluorine alters pharmacokinetic properties .
Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying inhibition rates against gram-negative bacteria)?
- Methodological Answer : Contradictions may arise from assay variability. To address this:
- Standardize Assay Conditions : Use consistent bacterial strains (e.g., ATCC standards) and broth microdilution protocols.
- Control for Compound Stability : Verify compound integrity via HPLC before testing.
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare inhibition percentages across replicates. For instance, noted discrepancies in Proteus vulgaris inhibition (97.29% for compound 3a vs. no activity against Staphylococcus aureus) due to strain-specific resistance mechanisms .
Q. What strategies improve regioselective functionalization of the benzamide core during derivatization?
- Methodological Answer : Regioselectivity is achieved through:
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) using acetyl or benzyl protecting agents during synthesis .
- Catalytic Control : Use palladium catalysts for Suzuki-Miyaura coupling to selectively modify the aromatic ring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution at the para position due to steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
